2-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)-N,N,5-trimethylbenzenesulfonamide
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Overview
Description
2-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)-N,N,5-trimethylbenzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core with diazenyl and sulfonamide functional groups, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)-N,N,5-trimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene . The diazenyl group is introduced via a diazotization reaction, where the quinoline derivative is treated with nitrous acid, followed by coupling with an appropriate amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)-N,N,5-trimethylbenzenesulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
2-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)-N,N,5-trimethylbenzenesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)-N,N,5-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to the disruption of essential cellular processes, making it a potential candidate for antimicrobial and anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
- 2-((E)-(3-Acetyl-4-hydroxyphenyl)diazenyl)-4-(2-hydroxyphenyl)thiophene-3-carboxylic acid .
- 2-((E)-(2-Hydroxy naphthalen-1-yl)diazenyl)benzoic acid .
Uniqueness
2-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)-N,N,5-trimethylbenzenesulfonamide is unique due to its combination of quinoline, diazenyl, and sulfonamide groups, which confer distinct chemical properties and biological activities.
Properties
CAS No. |
6300-36-3 |
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Molecular Formula |
C18H18N4O4S |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-[(4-hydroxy-2-oxo-1H-quinolin-3-yl)diazenyl]-N,N,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C18H18N4O4S/c1-11-8-9-14(15(10-11)27(25,26)22(2)3)20-21-16-17(23)12-6-4-5-7-13(12)19-18(16)24/h4-10H,1-3H3,(H2,19,23,24) |
InChI Key |
OUECECSFOVBXOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NC2=C(C3=CC=CC=C3NC2=O)O)S(=O)(=O)N(C)C |
Origin of Product |
United States |
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